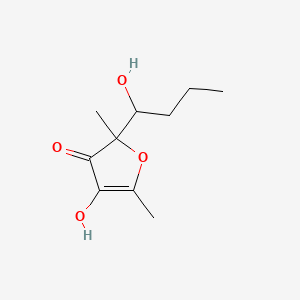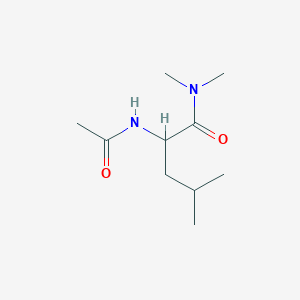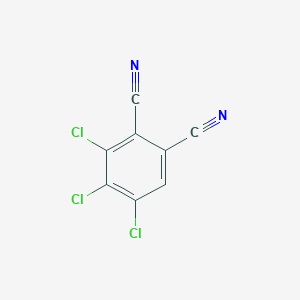
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride is a chemical compound with a complex structure that includes both an indane and a phenylethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 1-(2,3-dihydro-1H-inden-5-yl)-2-nitroethane, followed by reductive amination with phenylacetaldehyde. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step, and sodium triacetoxyborohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
- 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride stands out due to its unique combination of an indane and a phenylethanamine moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
6267-55-6 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1H-inden-5-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-17(11-13-5-2-1-3-6-13)16-10-9-14-7-4-8-15(14)12-16;/h1-3,5-6,9-10,12,17H,4,7-8,11,18H2;1H |
InChI 键 |
YKOAFZSKINWOMA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)C(CC3=CC=CC=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


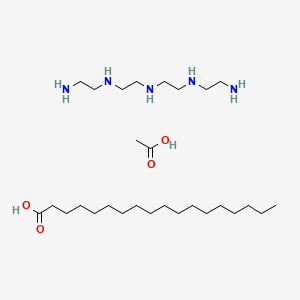
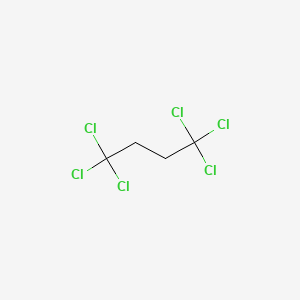
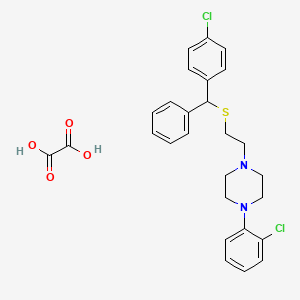
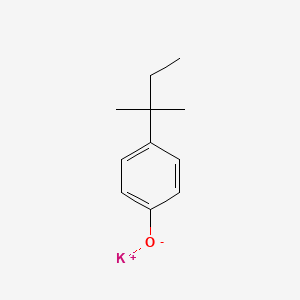
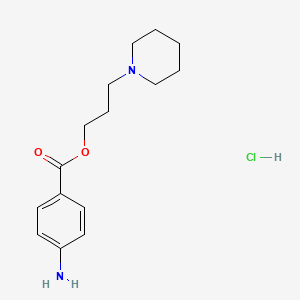


![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
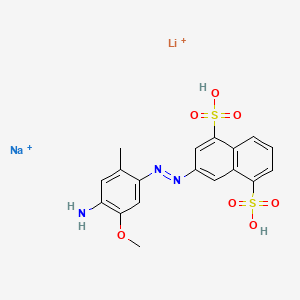
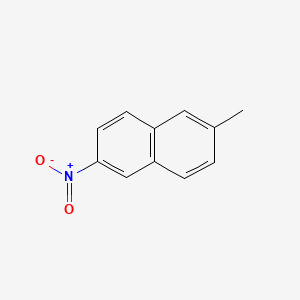
![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
